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molecular formula C18H21NO2 B8311694 N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl benzeneacetamide

N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl benzeneacetamide

Cat. No. B8311694
M. Wt: 283.4 g/mol
InChI Key: DYCLVCOVNNPANH-UHFFFAOYSA-N
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Patent
US05488131

Procedure details

A dry 1 L round-bottomed flask equipped with a magnetic stirrer was charged (+)-pseudoephedrine (13.92 g, 84.26 mmol, 1.0 equiv), triethylamine (13.39 mL, 96.06 mmol, 1.14 mmol), and tetrahydrofuran (340 mL). The solution was cooled to 0° C. and phenylacetyl chloride (14.33 g, 92.69 mmol, 1.1 equiv) was added via cannula over a 20 minute interval as a solution in tetrahydrofuran (90 mL). After 30 minutes, the reaction was quenched with saturated sodium bicarbonate. The amide was extracted from brine (1 L) with ethyl acetate (400 mL, 130 mL, 130 mL), and the organic extracts were dried over sodium sulfate. After removal of the solvent under reduced pressure, a solid was obtained. The solid was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL), affording the phenylacetamide (17.90 g, 75% yield) as a white powder: mp 145°-146° C.; 1H NMR (300 MHz, C6D6) δ6.9-7.5 (m, 10H), 4.55 (br, 1H), 4.48 (t, 1H, J=7.1 Hz), 4.11 (m, 1H), 3.95 (m, 1H), 3.83 (m, 1H), 3.78 (s, 2H), 3.31 (d, 2H, J=1.3 Hz), 2.76 (s, 3H), 2.12 (s, 3H), 0.95 (d, 3H, J=7.0 Hz), 0.42 (d, 3H, J=6.7 Hz); 13C NMR (75.5 MHz, CDCl3) δ173.1, 172.2, 142.2, 141.4, 135.5, 134.5, 128.7, 128.64, 128.58, 128.3, 128.1, 127.5, 126.73, 126.68, 126.6, 126.3, 76.2, 75.3, 58.6, 41.8, 41.4, 33.3, 27.0, 15.0, 14.3; FTIR (neat film) cm-1 3393 (br, m), 1618 (s), 1494 (m), 1453 (m), 1402 (m); HRMS (FAB) Calcd for C18H22NO2 (MH+): 284. 1652. Found: 284.1646.
Name
(+)-pseudoephedrine
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
13.39 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
14.33 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([NH:11][CH3:12])[C@@H:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:20]1([CH2:26][C:27](Cl)=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O1CCCC1>[OH:10][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:2]([N:11]([CH3:12])[C:27](=[O:28])[CH2:26][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH3:1]

Inputs

Step One
Name
(+)-pseudoephedrine
Quantity
13.92 g
Type
reactant
Smiles
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
Name
Quantity
13.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
340 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 1 L round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The amide was extracted from brine (1 L) with ethyl acetate (400 mL, 130 mL, 130 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a solid was obtained
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(C)N(C(CC1=CC=CC=C1)=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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